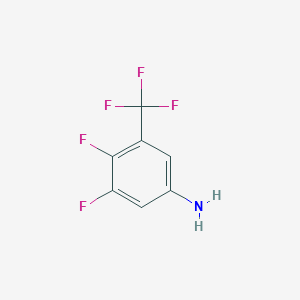

3,4-Difluoro-5-(trifluoromethyl)aniline

Descripción

Introduction to 3,4-Difluoro-5-(trifluoromethyl)aniline

This compound stands as a significant member of the fluorinated aromatic amine family, characterized by its distinctive substitution pattern that incorporates multiple fluorine-containing groups on a single benzene ring. The compound's molecular architecture presents a fascinating case study in how electron-withdrawing substituents can coexist with electron-donating groups to create molecules with unique electronic distributions and chemical behaviors. The presence of two individual fluorine atoms at the 3 and 4 positions, coupled with a trifluoromethyl group at the 5 position, creates an unprecedented level of fluorination around the amino group, resulting in a molecule that challenges conventional understanding of aromatic substitution effects.

The compound exhibits remarkable structural complexity despite its relatively simple molecular formula, as the arrangement of fluorine substituents creates significant steric and electronic interactions that influence both its ground-state structure and its dynamic behavior. The high degree of fluorination imparts unique properties to the molecule, including altered lipophilicity, metabolic stability, and electronic characteristics that distinguish it from less fluorinated analogs. Understanding the structural features of this compound provides valuable insights into the design principles for fluorinated organic molecules and contributes to the broader field of organofluorine chemistry.

Structural Characterization and Nomenclature

The structural characterization of this compound encompasses multiple aspects of molecular identification and description, ranging from systematic nomenclature conventions to detailed geometric analysis. The compound's complex substitution pattern requires careful consideration of positional relationships and the electronic effects of multiple fluorine-containing substituents. The systematic approach to characterizing this molecule involves examination of its chemical identity through standardized naming conventions, analysis of its three-dimensional structure through conformational studies, and investigation of the electronic perturbations caused by the extensive fluorine substitution pattern.

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established IUPAC nomenclature principles for multiply substituted aromatic compounds. The compound bears the Chemical Abstracts Service registry number 1803790-37-5, which serves as its unique chemical identifier in databases and regulatory systems. The IUPAC name "this compound" clearly indicates the positions and nature of all substituents on the benzene ring, with the amino group serving as the principal functional group that determines the base name "aniline".

The molecular formula C₇H₄F₅N reflects the compound's composition, showing the presence of seven carbon atoms, four hydrogen atoms, five fluorine atoms, and one nitrogen atom. This formula immediately reveals the high degree of fluorination, with five fluorine atoms distributed across the molecule in two different forms: individual fluorine substituents and a trifluoromethyl group. The systematic molecular weight of 197.11 atomic mass units corresponds precisely to this molecular composition, with the fluorine content contributing significantly to the overall molecular mass.

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 1803790-37-5 | |

| Molecular Formula | C₇H₄F₅N | |

| Molecular Weight | 197.11 g/mol | |

| SMILES Notation | NC1=CC(C(F)(F)F)=C(F)C(F)=C1 |

The SMILES (Simplified Molecular Input Line Entry System) notation "NC1=CC(C(F)(F)F)=C(F)C(F)=C1" provides a linear representation of the molecular structure, encoding the connectivity and substituent positions in a format suitable for computational analysis. This notation specifically indicates the amino group attachment and the positions of both the individual fluorine atoms and the trifluoromethyl group, allowing for unambiguous structural identification and database searching.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the influence of multiple electronegative substituents on the aromatic ring system and the conformational preferences of the trifluoromethyl group. The benzene ring maintains its characteristic planar geometry, although the extensive fluorine substitution creates significant electronic perturbations that affect bond lengths and angles throughout the molecule. The amino group retains its typical pyramidal geometry at nitrogen, with the lone pair of electrons contributing to the overall molecular dipole moment and influencing intermolecular interactions.

The trifluoromethyl group represents a particularly important structural feature that significantly influences the molecular geometry and conformational behavior. Research on related trifluoromethyl-substituted aromatic compounds has demonstrated that the carbon-fluorine bonds in the trifluoromethyl group exhibit rotational barriers that depend on both intramolecular steric interactions and electronic effects. The rotational barrier for trifluoromethyl group rotation in aromatic systems has been calculated to be approximately 0.40 kcal/mol in isolated molecules, though this value can increase substantially in crystalline environments due to intermolecular interactions.

The conformational analysis of this compound must consider the mutual influence of the amino group and the fluorine substituents. The amino group's electron-donating character contrasts sharply with the electron-withdrawing nature of the fluorine atoms and trifluoromethyl group, creating a complex electronic environment that influences the preferred molecular conformations. The steric interactions between the ortho-positioned fluorine atoms and the amino group contribute to conformational constraints, while the trifluoromethyl group experiences rotational freedom modulated by electronic and steric factors.

Substituent Effects on Aromatic Ring Electronic Configuration

The electronic configuration of the aromatic ring in this compound undergoes substantial modification due to the presence of multiple electron-withdrawing fluorine substituents and the electron-donating amino group. The Hammett substituent constants provide quantitative measures of these electronic effects, with fluorine exhibiting σ-meta values of 0.337 and σ-para values of 0.062, while the trifluoromethyl group shows significantly larger values of σ-meta = 0.43 and σ-para = 0.54. These values indicate that the trifluoromethyl group exerts a stronger electron-withdrawing effect than individual fluorine atoms, particularly in the meta position.

The cumulative effect of multiple electron-withdrawing substituents creates a highly electron-deficient aromatic ring system that significantly alters the electronic density distribution compared to unsubstituted aniline. The amino group, normally a strong electron-donating substituent with σ-meta = -0.16 and σ-para = -0.66, experiences reduced electron-donating capability due to the competing electron-withdrawal from the fluorine substituents. This electronic tug-of-war results in a molecular system where the traditional electron-donating character of the amino group is substantially attenuated.

| Substituent | σ-meta | σ-para | Electronic Effect |

|---|---|---|---|

| NH₂ | -0.16 | -0.66 | Strong electron-donating |

| F | 0.337 | 0.062 | Moderate electron-withdrawing |

| CF₃ | 0.43 | 0.54 | Strong electron-withdrawing |

The electronic perturbations caused by the fluorine substituents extend throughout the aromatic π-system, affecting not only the immediate substitution sites but also influencing the entire molecular electronic structure. The electron density at the amino nitrogen is reduced compared to less fluorinated analogs, which has implications for the compound's basicity, nucleophilicity, and hydrogen-bonding capacity. The aromatic carbon atoms bearing fluorine substituents exhibit altered chemical shifts in nuclear magnetic resonance spectroscopy and modified reactivity patterns in electrophilic and nucleophilic aromatic substitution reactions.

The interplay between the amino group and the fluorine substituents creates a unique electronic environment where the aromatic ring serves as a bridge for electronic communication between electron-donating and electron-withdrawing groups. This electronic communication results in a molecular dipole moment that reflects the vector sum of all substituent contributions and influences the compound's physical properties, including its polarity, solubility characteristics, and intermolecular interaction patterns. The extensive fluorination creates opportunities for unique intermolecular interactions, including fluorine-hydrogen bonding and fluorine-fluorine contacts, which can influence the compound's solid-state structure and solution behavior.

Propiedades

IUPAC Name |

3,4-difluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTKOYKIWYMHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Nitration of Benzotrichloride Derivatives

The initial step involves nitrating benzotrichloride derivatives to introduce nitro groups at specific positions on the aromatic ring. This process typically employs a mixture of concentrated nitric acid and sulfuric acid, where the conditions are carefully controlled to favor substitution at desired positions.

- Nitrating mixture: Fuming nitric acid (~100% HNO₃) and sulfuric acid (≥96%)

- Temperature: 10–20°C to control regioselectivity

- Substrate: Benzotrichloride or its derivatives

- Formation of nitrobenzotrichloride intermediates, predominantly yielding 3-trifluoromethylaniline upon subsequent reduction, with minor formation of other isomers.

Step 2: Reduction of Nitrobenzotrichloride to Aniline

The nitrobenzotrichloride intermediates are reduced to the corresponding trifluoromethylated aniline derivatives. Several reduction techniques are employed:

- Catalytic Hydrogenation: Using catalysts like Raney nickel or palladium at temperatures between 20°C and 100°C and pressures from 1 to 50 bar, often in alcohol solvents.

- Chemical Reduction: Using hydrazine hydrate, sodium sulfide, or iron powder in suitable solvents.

- The process yields high purity trifluoromethylaniline (around 90%) with minimal by-products, making it suitable for large-scale production.

Direct Coupling and Cyclization Methods

Step 1: Coupling of o-Nitrobenzoic Acid Derivatives

This approach involves coupling reactions between o-nitrobenzoic acid salts and halogenated aromatic compounds.

- Reactants: o-Nitrobenzoic acid salt, substitution halobenzene

- Catalyst: Transition metal catalysts such as palladium or copper

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile

- Temperature: Elevated, typically 80–120°C

- Coupling via Ullmann or Suzuki-type reactions, forming intermediate biphenyl structures with nitro groups.

Step 2: Reduction to Aniline

The nitro groups are then reduced to amines using catalytic hydrogenation or chemical reductants, yielding the target compound.

- One-pot reactions are feasible, reducing process steps and costs.

- Suitable for industrial scale with proper catalyst recovery.

Fluorination Strategies

The key challenge in synthesizing 3,4-Difluoro-5-(trifluoromethyl)aniline is introducing fluorine atoms at specific positions on the aromatic ring.

Electrophilic and Nucleophilic Fluorination

- Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of catalysts such as silver trifluoroacetate.

- Nucleophilic fluorination: Employing fluorides like potassium fluoride (KF) in polar solvents under high temperature.

Introduction of Trifluoromethyl Group

- Reagents: Trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonium salts.

- Method: Radical or nucleophilic substitution under controlled conditions to attach the trifluoromethyl group selectively.

- Fluorination reactions are optimized at specific temperatures (around 80°C) with catalysts to maximize regioselectivity and yield.

Data Table Summarizing Preparation Methods

| Method | Raw Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration & Reduction | Benzotrichloride derivatives | Nitric acid, sulfuric acid, hydrogenation catalysts | 10–20°C, 20–100°C | High yield, industrial scalability | Regioselectivity control needed |

| Coupling & Cyclization | o-Nitrobenzoic acid salts, halogenated aromatics | Pd/Cu catalysts, solvents like DMF | 80–120°C | Fewer steps, suitable for large scale | Catalyst recovery required |

| Fluorination | Aromatic precursors | NFSI, CF₃I, KF | 80°C, high pressure | Precise fluorine placement | Reagent cost, regioselectivity |

Research Findings and Industrial Relevance

- Efficiency: The nitration-reduction route is well-established, offering yields exceeding 85% with proper control of reaction parameters.

- Environmental Impact: Use of catalytic hydrogenation reduces waste compared to chemical reductants.

- Cost-effectiveness: Starting from benzotrichloride derivatives or o-nitrobenzoic acid salts reduces raw material costs and simplifies synthesis.

- Scalability: Continuous flow processes are being developed to enhance industrial throughput, especially for fluorination steps.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Difluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present on the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,4-Difluoro-5-(trifluoromethyl)aniline is studied for its potential in developing pharmaceuticals. It has been identified as a precursor in synthesizing various drugs targeting specific biological pathways. Its interactions with enzymes and receptors are crucial for understanding its therapeutic potential.

Key Findings :

- Antibacterial Activity : Research indicates that compounds with similar fluorinated structures exhibit varying degrees of antibacterial activity against resistant strains, suggesting a structure-activity relationship beneficial for drug design.

- Anticancer Properties : Studies have shown that fluorinated anilines can enhance cytotoxic effects on cancer cell lines compared to their non-fluorinated counterparts, indicating that fluorination may increase biological efficacy.

Agrochemicals

In the agricultural sector, this compound is utilized as an intermediate in synthesizing pesticides. Its unique properties allow for the development of compounds with enhanced stability and reactivity, which are critical in pest control formulations.

Industrial Applications

The compound is also employed in materials science for producing advanced materials with specialized properties. Its use in the synthesis of liquid crystal compounds highlights its versatility in industrial applications.

Case Studies

| Study Focus | Findings |

|---|---|

| Antibacterial Efficacy | Compounds similar to this compound showed varying antibacterial activities against resistant bacteria strains. |

| Anticancer Activity | Fluorinated anilines demonstrated enhanced cytotoxic effects on cancer cell lines compared to non-fluorinated variants. |

Toxicological Profile

Despite its beneficial applications, this compound exhibits significant toxicity. It is classified as toxic if ingested or upon skin contact, necessitating careful handling in laboratory and industrial settings .

Mecanismo De Acción

The mechanism of action of 3,4-Difluoro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a trifluoromethyl group can significantly influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Differences

Physicochemical Properties

- Lipophilicity : The logP value (estimated) of this compound is higher than that of 3-(trifluoromethyl)aniline due to additional fluorine atoms, enhancing its bioavailability .

- Thermal Stability : The boiling point (~180°C) is comparable to other fluorinated anilines but lower than nitro-substituted derivatives (e.g., 3-Nitro-5-(trifluoromethyl)aniline), which decompose at high temperatures .

Actividad Biológica

3,4-Difluoro-5-(trifluoromethyl)aniline (CAS No. 1803790-37-5) is an aromatic amine characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its unique structural features, which influence its biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₄F₅N

- Molecular Weight : 197.11 g/mol

- Structural Features : The presence of fluorine atoms and a trifluoromethyl group significantly impacts the compound's electronic properties, enhancing its reactivity and stability in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing properties, which may stabilize interactions with biological macromolecules .

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways critical for cellular function.

Antimicrobial Activity

Recent studies have indicated that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl anilines have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL . This suggests that this compound could potentially possess similar antimicrobial efficacy.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Trifluoromethyl aniline derivative | 0.5 | S. aureus |

| Methoxy-substituted aniline | 1-2 | Enterococci |

Anticancer Activity

Preliminary investigations into the anticancer properties of related anilines have shown promising results. For example, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines such as HeLa and A549 . The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Case Studies

- Antiproliferative Effects : In a study evaluating structurally similar compounds, derivatives with trifluoromethyl groups displayed significant antiproliferative activity with IC50 values in the nanomolar range against cancer cell lines . The presence of fluorine atoms was correlated with enhanced potency.

- Enzyme Inhibition Studies : Research has shown that fluorinated compounds can effectively inhibit enzymes like reverse transcriptase by altering binding interactions through hydrogen bonding facilitated by the trifluoromethyl group .

Q & A

Basic: What are the recommended synthetic routes for 3,4-Difluoro-5-(trifluoromethyl)aniline?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving fluorination and trifluoromethylation. For example:

- Step 1 : Nitration of a halogenated benzene derivative followed by reduction to form the aniline moiety.

- Step 2 : Fluorination using agents like HF-pyridine or KF in polar aprotic solvents.

- Step 3 : Trifluoromethylation via Ullmann coupling or cross-coupling with Cu/Ag catalysts .

Purification often employs HPLC with reversed-phase columns (e.g., YMC-Actus Triart C18) and mobile phases like MeCN/water with formic acid additives, achieving >90% purity .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

Key techniques include:

- NMR : H and C NMR identify fluorine coupling patterns and substituent positions. For example, F NMR can resolve trifluoromethyl (-CF) and fluorine substituents.

- FT-IR : Stretching vibrations for C-F (1000–1300 cm) and N-H (3300–3500 cm) confirm functional groups.

- LCMS : Validates molecular weight (e.g., m/z 229.1 for [M+H]) and purity .

Advanced: How does the fluorination pattern influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing -CF and fluorine groups deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. Computational studies (DFT) show that:

- Fluorine at the 3,4-positions increases ring electron deficiency, favoring Suzuki-Miyaura couplings with electron-rich boronic acids.

- Steric hindrance from -CF may slow reaction kinetics, requiring elevated temperatures (80–100°C) .

Advanced: What computational methods predict the electronic effects of substituents?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to assess reactivity. For example:

- HOMO-LUMO gaps correlate with stability; lower gaps indicate higher reactivity.

- Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between -CF and the aromatic ring, explaining regioselectivity in nucleophilic attacks .

Safety: What precautions are required for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (classified as Acute Tox. 4 ).

- Storage : At 0–6°C in amber glass to prevent degradation .

- First Aid : Immediate eye wash and medical consultation for exposure .

Advanced: What is its role in pharmaceutical intermediates?

Methodological Answer:

The -CF group enhances metabolic stability and lipophilicity, improving drug bioavailability. It is used in:

- Kinase inhibitors: As a core scaffold for ATP-binding pocket targeting.

- Antibacterial agents: Modifying substituents to optimize LogP values .

Advanced: What challenges arise during HPLC purification?

Methodological Answer:

- Retention Time Variability : Adjusting formic acid concentration (0.1–0.5%) improves peak resolution .

- Column Compatibility : C18 columns are preferred, but trifluoroacetic acid (TFA) additives may cause ion-pairing issues, requiring post-purification desalting .

Basic: How stable is this compound under different storage conditions?

Methodological Answer:

- Short-Term : Stable at 25°C for 1–2 weeks in inert atmospheres.

- Long-Term : Store at -20°C with desiccants; degradation products include oxidized amines (detected via LCMS) .

Advanced: How to resolve contradictory reactivity data in literature?

Methodological Answer:

- Controlled Replication : Repeat reactions under reported conditions (e.g., solvent, catalyst loading).

- Isotopic Labeling : Use F or C tracers to track substituent effects.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)aniline) to identify trends .

Advanced: How is it used in designing fluorinated polymers?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.